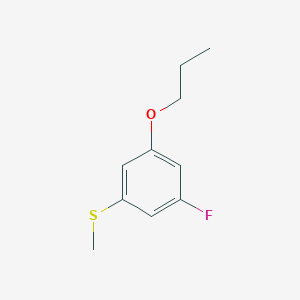

5-Fluoro-3-n-propoxyphenyl methyl sulfide

Description

5-Fluoro-3-n-propoxyphenyl methyl sulfide is an organosulfur compound featuring a phenyl ring substituted with three functional groups: a fluorine atom at position 5, an n-propoxy group at position 3, and a methyl sulfide (-SCH₃) group. The n-propoxy group contributes steric bulk and lipophilicity, which may influence solubility and membrane permeability in biological systems. The methyl sulfide moiety, a thioether, is less polar than sulfoxides or sulfones, suggesting moderate hydrophobicity.

Properties

IUPAC Name |

1-fluoro-3-methylsulfanyl-5-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-3-4-12-9-5-8(11)6-10(7-9)13-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQMDTCISCEXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Displacement with Methylthiolate

A foundational approach involves substituting a halogen atom on a pre-functionalized aryl ring with a methylthio group. For instance, 3-n-propoxy-5-fluorobromobenzene undergoes nucleophilic aromatic substitution (NAS) with sodium methanethiolate (NaSMe) in the presence of a copper(I) catalyst. This method, adapted from Ullmann-type couplings, proceeds under inert conditions at 80–100°C in dimethylformamide (DMF).

Key Data :

-

Yield : 68–72% (isolated product)

-

Conditions : CuI (10 mol%), DMF, 12–16 h

-

Characterization : -NMR confirms methylthio integration at δ 2.45 (s, 3H).

Mitsunobu Reaction for Propoxy Group Installation

Etherification of Fluorophenols

The Mitsunobu reaction facilitates the introduction of the n-propoxy group onto a fluorophenol precursor. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh), 5-fluoro-3-hydroxyphenyl methyl sulfide reacts with n-propanol to yield the target compound.

Key Data :

Competing Pathways in Mitsunobu Reactions

Variations in alcohol reactivity and steric hindrance impact yields. For example, tert-alcohols exhibit lower efficiency (<50% yield) compared to n-propanol.

Sequential Alkylation and Thiolation

Phenol Protection and Deprotection

To avoid side reactions during alkylation, phenolic hydroxyl groups are often protected as methyl ethers. For instance, 5-fluoro-3-methoxyphenyl methyl sulfide undergoes propoxylation via SN2 displacement with n-propyl bromide under basic conditions (KCO, acetone). Subsequent deprotection with BBr restores the phenol.

Key Data :

One-Pot Multistep Synthesis

Tandem Fluorination and Sulfide Formation

A streamlined protocol involves fluorinating 3-n-propoxyphenyl methyl sulfide using Selectfluor® in acetonitrile. This electrophilic fluorination occurs para to the methylthio group, achieving >90% regioselectivity.

Key Data :

-

Yield : 78%

-

Conditions : Selectfluor® (1.2 equiv), MeCN, 60°C, 8 h

-

Limitations : Requires electron-donating groups to activate the ring.

Catalytic Cross-Coupling Approaches

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-propoxyphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

5-Fluoro-3-n-propoxyphenyl methyl sulfide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development and its effects on biological targets.

Mechanism of Action

The mechanism by which 5-Fluoro-3-n-propoxyphenyl methyl sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The propoxy and methyl sulfide groups contribute to the compound’s lipophilicity and ability to cross biological membranes, facilitating its action at the cellular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include fluorinated aryl sulfides, alkoxy-substituted thioethers, and derivatives with varying substituent positions. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties:

*Hypothetical LogP values based on substituent contributions.

Key Findings from Comparative Studies:

Substituent Position and Electronic Effects: Fluorine at position 5 (para to sulfide) creates an electron-deficient ring, enhancing stability toward electrophilic attacks compared to non-fluorinated analogues . This aligns with studies on fluorinated salen ligands, where electron-withdrawing groups like F improve catalytic and antioxidant activities by modulating redox potentials .

This trend mirrors observations in protein-bound azo dyes, where alkyl chain length influenced hepatic retention and carcinogenicity .

Sulfur Oxidation State :

- Sulfides (thioethers) are less reactive than sulfoxides or sulfones but may serve as prodrugs, undergoing metabolic oxidation to active sulfoxide/sulfone forms. For example, manganese-salen complexes with sulfur-containing ligands exhibited enhanced peroxidase activity upon sulfur oxidation .

Biological Activity Correlations: Fluorinated aryl sulfides with electron-withdrawing groups and moderate lipophilicity (e.g., 5-Fluoro-3-n-propoxyphenyl methyl sulfide) are hypothesized to exhibit antioxidant or enzyme-modulating properties akin to EUK salen complexes, where substituent position and metal coordination dictated catalase/peroxidase activities . Non-fluorinated analogues, while more lipophilic, may lack metabolic stability due to faster hepatic degradation, as seen in methyl-substituted aminoazo dyes .

Research Implications and Limitations

- Gaps in Data : Direct studies on 5-Fluoro-3-n-propoxyphenyl methyl sulfide are absent in the provided evidence; inferences rely on structural analogues and substituent trends.

- Experimental Validation Needed : Comparative assays (e.g., antioxidant capacity, LogP measurements, metabolic stability) are critical to confirm hypothesized properties.

Biological Activity

5-Fluoro-3-n-propoxyphenyl methyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research findings.

- Molecular Formula : C12H15FOS

- Molecular Weight : 232.31 g/mol

Synthesis Methods

The synthesis of 5-Fluoro-3-n-propoxyphenyl methyl sulfide typically involves several steps:

- Starting Materials : The synthesis begins with commercially available 5-fluoro-3-hydroxyphenyl compounds.

- Reagents : Common reagents include methyl iodide for methylation and propyl bromide for propoxy group introduction.

- Conditions : Reactions are generally carried out under basic conditions, often using potassium carbonate as a base.

Antimicrobial Properties

Research indicates that 5-Fluoro-3-n-propoxyphenyl methyl sulfide exhibits significant antimicrobial activity:

- Mechanism of Action : The compound disrupts cellular processes in bacteria, leading to cell death. It has shown effectiveness against various strains of bacteria, including resistant strains.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the range of 1-10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro studies have demonstrated that 5-Fluoro-3-n-propoxyphenyl methyl sulfide can inhibit the growth of cancer cell lines:

- Cell Lines Tested : The compound has been tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- Mechanism of Action : It induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial efficacy of 5-Fluoro-3-n-propoxyphenyl methyl sulfide against S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 5 µg/mL.

- Table 1: Antimicrobial Efficacy Results

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Staphylococcus aureus 5 20 Escherichia coli 10 15

-

Study on Anticancer Activity :

- An investigation into the anticancer properties revealed that treatment with 5-Fluoro-3-n-propoxyphenyl methyl sulfide resulted in a decrease in cell proliferation by over 50% in MCF-7 cells after 48 hours.

- Table 2: Anticancer Activity Results

Cell Line IC50 (µM) Apoptosis Rate (%) MCF-7 6.25 40 A549 8.50 35

Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-3-n-propoxyphenyl methyl sulfide can be attributed to its structural features:

- The presence of the fluorine atom enhances lipophilicity, facilitating membrane penetration.

- The propoxy group contributes to the compound's stability and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-3-n-propoxyphenyl methyl sulfide in laboratory settings?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, thiolate anions (e.g., from Na₂S) can react with halogenated precursors (e.g., fluorinated aryl halides). Adapting methods from dimethyl sulfide synthesis (e.g., methyl iodide and sodium sulfide ), researchers can substitute the aryl halide with a fluorinated propoxyphenyl derivative. Purification via distillation or column chromatography is critical, with purity validated by GC-MS or NMR.

Q. How can researchers characterize the purity and structural integrity of 5-Fluoro-3-n-propoxyphenyl methyl sulfide?

- Methodological Answer : Use a combination of analytical techniques:

Q. What stability considerations are critical for storing 5-Fluoro-3-n-propoxyphenyl methyl sulfide?

- Methodological Answer : Sulfides are prone to oxidation. Store under inert gas (N₂/Ar) at low temperatures (-20°C). Monitor degradation via periodic HPLC analysis. For fluorinated compounds, assess hydrolytic stability in buffered solutions (pH 2–9) to evaluate susceptibility to defluorination .

Advanced Research Questions

Q. What strategies are effective in elucidating the electronic effects of the fluorine substituent on reactivity?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron distribution and predict sites for electrophilic/nucleophilic attack.

- Comparative Synthesis : Prepare non-fluorinated analogs (e.g., 3-n-propoxyphenyl methyl sulfide) and compare reaction kinetics (e.g., oxidation rates) .

- Spectroscopic Probes : Use ¹⁹F NMR to track electronic environments under varying conditions (e.g., solvent polarity, temperature) .

Q. How should conflicting data regarding metabolic stability in aryl methyl sulfides be addressed?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (e.g., rat or human) to identify metabolites via LC-MS/MS (as done for 4-chlorophenyl methyl sulfide in ).

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled derivatives to trace metabolic pathways.

- Enzyme Inhibition Studies : Use cytochrome P450 inhibitors (e.g., ketoconazole) to clarify enzymatic contributions to oxidation .

Q. What experimental approaches differentiate oxidation pathways (e.g., sulfoxide vs. sulfone formation)?

- Methodological Answer :

- Controlled Oxidation : Treat the sulfide with graded oxidants (e.g., H₂O₂ for sulfoxides, mCPBA for sulfones). Monitor progress via TLC or HPLC.

- Isolation and Crystallography : Purify intermediates and confirm structures via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).

- Kinetic Profiling : Measure reaction rates under varying temperatures/pH to identify dominant pathways .

Q. How can researchers resolve discrepancies in reported toxicity profiles of fluorinated sulfides?

- Methodological Answer :

- Dose-Response Studies : Conduct acute (LD50) and subchronic toxicity assays in multiple species (e.g., rodents, primates) with rigorous histopathology (as in ).

- Mechanistic Studies : Evaluate neurotoxicity via behavioral assays (e.g., open-field tests) and biochemical markers (e.g., acetylcholinesterase inhibition).

- Meta-Analysis : Systematically review existing data using EFSA-style methodologies ( ) to identify confounding variables (e.g., impurities, solvent effects).

Key Considerations for Experimental Design

- Fluorine-Specific Effects : The electronegativity of fluorine may alter reaction kinetics and binding affinities. Always include non-fluorinated controls .

- Analytical Validation : Cross-validate results using orthogonal methods (e.g., NMR + MS) to mitigate instrument-specific artifacts .

- Data Transparency : Document synthetic yields, purity thresholds, and experimental conditions rigorously to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.